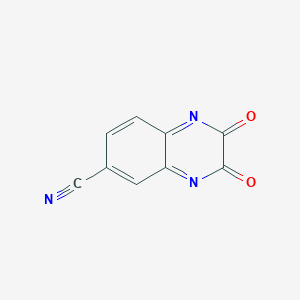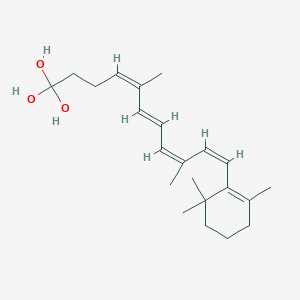
N-(5-Norbornene-2-methyl)-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Norbornene-2-methyl)-methanesulfonamide: is a chemical compound derived from norbornene, a bicyclic hydrocarbon. This compound is notable for its unique structure, which includes a norbornene ring and a methanesulfonamide group. The presence of the norbornene ring imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide typically involves the reaction of 5-norbornene-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate sulfonate ester, which subsequently undergoes nucleophilic substitution to yield the desired sulfonamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-Norbornene-2-methyl)-methanesulfonamide can undergo oxidation reactions, particularly at the norbornene ring. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the methanesulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of diols or epoxides from the norbornene ring.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry: N-(5-Norbornene-2-methyl)-methanesulfonamide is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties. Its rigid structure contributes to the formation of high-strength materials .
Biology: In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its stability and reactivity make it suitable for creating complex molecular architectures.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ability to form stable conjugates with various drugs can enhance the efficacy and targeting of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism by which N-(5-Norbornene-2-methyl)-methanesulfonamide exerts its effects is primarily through its reactivity and stability. The norbornene ring provides a rigid framework that can undergo various chemical transformations, while the methanesulfonamide group offers sites for nucleophilic attack and substitution reactions. These properties enable the compound to participate in a wide range of chemical processes, making it a versatile building block in synthetic chemistry.
Comparison with Similar Compounds
5-Norbornene-2-methanol: A precursor in the synthesis of N-(5-Norbornene-2-methyl)-methanesulfonamide, known for its use in polymer synthesis.
5-Norbornene-2-methyl acetate: Another norbornene derivative used in polymerization reactions.
5-Norbornene-2-methanamine: A compound with similar reactivity, used in the synthesis of various bioactive molecules.
Uniqueness: this compound stands out due to its combination of a rigid norbornene ring and a reactive methanesulfonamide group. This unique structure imparts both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H15NO2S |
|---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
N-[[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3/t7-,8+,9?/m0/s1 |
InChI Key |
FEALMIYDTDFJBH-ZQTLJVIJSA-N |
Isomeric SMILES |
CS(=O)(=O)NCC1C[C@@H]2C[C@H]1C=C2 |
Canonical SMILES |
CS(=O)(=O)NCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


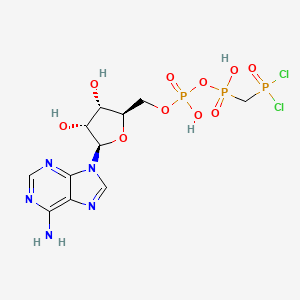
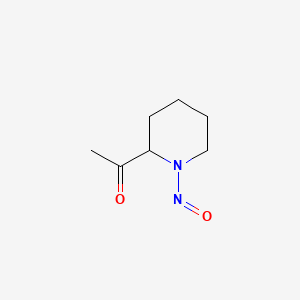
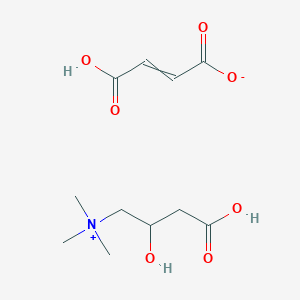
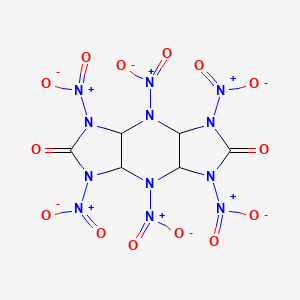
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
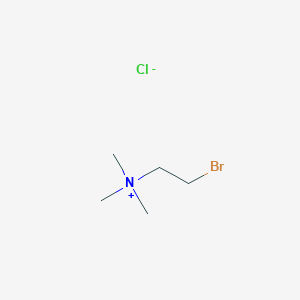
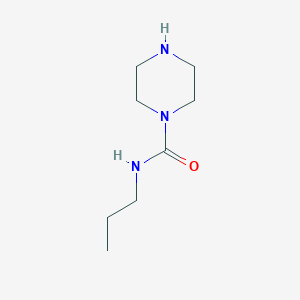
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
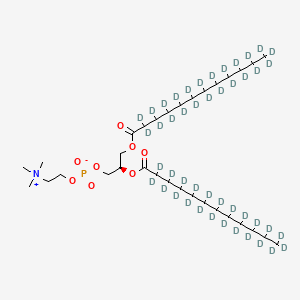
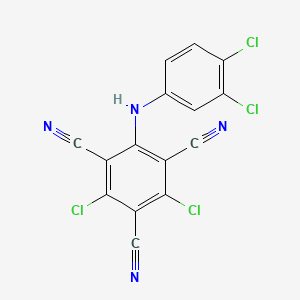

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
